REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:12]=[C:11](F)[C:7]([C:8]([OH:10])=[O:9])=[C:6]([F:14])[CH:5]=1.[CH3:15][S-:16].[Na+]>CN(C)C=O>[F:14][C:6]1[C:7]([C:8]([OH:10])=[O:9])=[C:11]([S:16][CH3:15])[CH:12]=[C:4]([Br:3])[CH:5]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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293.7 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
1450 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)F)F
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Name
|
|
Quantity
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514.6 g
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Type
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reactant
|
Smiles
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C[S-].[Na+]
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Name
|
|
Quantity
|
14.5 L
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-12.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred for an additional 10-15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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On completion of the addition the temperature of the reaction
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Type
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TEMPERATURE
|
Details
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was raised to 25-28° C. over a period of 45 to 60 min
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Duration
|
52.5 (± 7.5) min
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Type
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TEMPERATURE
|
Details
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maintained at that temperature 1.5-2 h
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Duration
|
1.75 (± 0.25) h
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Type
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TEMPERATURE
|
Details
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The temperature of the reaction was then raised to 60-65° C. over a period of 30-60 min
|
Duration
|
45 (± 15) min
|
Type
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TEMPERATURE
|
Details
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maintained at 60-65° C. for 5 h until the reaction
|
Duration
|
5 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 20-25° C.
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Type
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CUSTOM
|
Details
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quenched with
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Type
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TEMPERATURE
|
Details
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a cooled (5-10° C.) solution of 2N HCl (5.045 L of 12N HCl in 30.3 L water)
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Type
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ADDITION
|
Details
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was added
|
Type
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STIRRING
|
Details
|
the mixture stirred for 10-15 min
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (7.25 L, 5 vol)
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Type
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CUSTOM
|
Details
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The two phases were separated
|
Type
|
WASH
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Details
|
the combined organic layer was washed with a brine solution (725 g of NaCl in 3.625 L of water)
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Type
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CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (5.0 vol, 7.25 L)
|
Type
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CUSTOM
|
Details
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The phases were separated
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over sodium sulfate (1450 g)
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Type
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FILTRATION
|
Details
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The organic layer was filtered
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Type
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CUSTOM
|
Details
|
to remove the sodium sulfate, which
|
Type
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WASH
|
Details
|
was then washed with ethyl acetate (2.9 L, 2 vol)
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure at 45-50° C./30-40 mm Hg to ˜1 to 1.2 volumes and petroleum ether (7.25 L, 5 vol)
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Type
|
ADDITION
|
Details
|
was added at 40-45° C. over a period of 15-20 min
|
Duration
|
17.5 (± 2.5) min
|
Type
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TEMPERATURE
|
Details
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The solution was cooled to 20-25° C. over a period of 20-25 min
|
Duration
|
22.5 (± 2.5) min
|
Type
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FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with petroleum ether (2.9 L, 2.0 vol)
|
Type
|
CUSTOM
|
Details
|
the product dried under vacuum at 25-28° C.
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC(=C1C(=O)O)SC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |